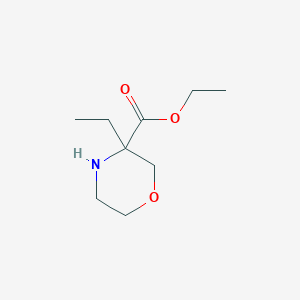

Ethyl 3-ethylmorpholine-3-carboxylate

Vue d'ensemble

Description

Ethyl 3-ethylmorpholine-3-carboxylate is a morpholine derivative featuring a six-membered saturated ring containing one oxygen atom (morpholine core), substituted at the 3-position with an ethyl group and an ethyl ester moiety. Morpholine derivatives are widely employed due to their balanced solubility, basicity, and ability to modulate pharmacokinetic properties in drug candidates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethylmorpholine-3-carboxylate typically involves the reaction of ethyl chloroformate with 3-ethylmorpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-ethylmorpholine+ethyl chloroformate→ethyl 3-ethylmorpholine-3-carboxylate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-ethylmorpholine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

Ethyl 3-ethylmorpholine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of ethyl 3-ethylmorpholine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs, highlighting differences in heterocyclic cores, substituents, and functional groups:

Structural and Functional Differences

- Heterocyclic Core: Morpholine/Thiomorpholine: The oxygen in morpholine (basic, hydrogen-bond acceptor) contrasts with sulfur in thiomorpholine, which increases lipophilicity and alters metabolic pathways . Quinoline: Aromatic, planar structure enables π-π stacking in drug-receptor interactions, while halogen substituents (Cl, Br) enhance target binding . Furan/Triazole: Furan’s oxygen contributes to electrophilic reactivity, whereas triazole’s nitrogen-rich structure improves metabolic stability .

- Substituent Effects: Ethyl groups in the target compound likely enhance solubility in non-polar solvents compared to thiomorpholine derivatives. Halogens (Cl, F) in quinoline analogs improve binding affinity but may reduce solubility . Trifluoromethyl groups in triazole derivatives enhance electronegativity and resistance to oxidative degradation .

Activité Biologique

Ethyl 3-ethylmorpholine-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of morpholine, characterized by the presence of an ethyl group at the 3-position. Its molecular formula is C₉H₁₅NO₃, and it exhibits properties typical of morpholine derivatives, such as solubility in organic solvents and potential for enzyme inhibition.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It can function as:

- Enzyme Inhibitor : The compound has been shown to inhibit specific enzymes involved in metabolic processes, potentially altering biochemical pathways and cellular functions.

- Receptor Modulator : It may modulate receptor activity, influencing neurotransmitter levels and other signaling mechanisms .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, making it a candidate for further development as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 μg/mL |

| Escherichia coli | 200 μg/mL |

| Bacillus subtilis | 300 μg/mL |

| Candida albicans | 150 μg/mL |

These findings suggest that the compound could be useful in treating infections caused by resistant strains .

Neuroprotective Effects

This compound has been investigated for its potential neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, which is significant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound involved testing against several pathogens. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting its potential use in formulations aimed at treating skin infections .

- Neuroprotection in Animal Models : In a recent animal study, administration of this compound demonstrated significant neuroprotective effects in models of induced oxidative stress. Behavioral assessments showed improved cognitive function post-treatment, indicating its potential role in neurotherapeutics .

Research Applications

This compound is being explored for various applications:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-ethylmorpholine-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis of morpholine derivatives often involves cyclization reactions. For example, analogous compounds like ethyl pyrazole-carboxylates are synthesized via nucleophilic substitution or condensation reactions using bases like potassium carbonate in polar aprotic solvents (e.g., N,N-dimethylacetamide) at elevated temperatures (80°C for 10 hours). Key steps include controlling stoichiometry, reaction time, and purification via silica gel chromatography to isolate the target compound from byproducts .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer: Nuclear magnetic resonance (¹H/¹³C NMR) is essential for confirming the stereochemistry and substituent positions. For instance, in related ethyl carboxylates, ¹H-NMR peaks for ester groups (e.g., -COOCH₂CH₃) appear as triplets (~1.3 ppm for CH₃) and quartets (~4.2 ppm for CH₂). LC-MS and high-resolution mass spectrometry (HRMS) validate molecular weight and purity, while X-ray crystallography resolves ambiguities in stereoisomerism, as seen in biphenyl carboxylate derivatives .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Impurities often arise from incomplete esterification or residual solvents. For example, ethyl quinoline-carboxylates may contain unreacted hydroxyl precursors or chlorinated byproducts, detectable via reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization efficiency in synthesizing this compound?

- Methodological Answer: Cyclization reactions involving morpholine rings typically proceed via intramolecular nucleophilic attack. Density functional theory (DFT) calculations can model transition states to predict regioselectivity. For example, in morpholine-fused naphthofuran derivatives, steric hindrance and electronic effects of substituents dictate reaction pathways . Kinetic studies using in-situ IR or NMR can monitor intermediate formation.

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. X-ray structures) be resolved for this compound derivatives?

- Methodological Answer: Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., rotamers) or crystal packing forces. For biphenyl carboxylates, variable-temperature NMR experiments and NOESY/ROESY correlations clarify conformational equilibria . Single-crystal X-ray diffraction remains the gold standard for resolving absolute configurations .

Q. What strategies optimize the regioselectivity of functional group modifications in this compound?

- Methodological Answer: Protecting group chemistry (e.g., tert-butoxycarbonyl for amines) and directing groups (e.g., halogens for cross-coupling) enhance regioselectivity. In ethyl thiophene-carboxylates, Friedel-Crafts acylation or Suzuki-Miyaura coupling enables selective derivatization . Computational tools like molecular docking predict steric/electronic effects on reaction sites.

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

- Methodological Answer: Accelerated stability studies using HPLC-UV monitor degradation under varying conditions. Polar solvents (e.g., DMSO) may stabilize zwitterionic intermediates, while elevated temperatures accelerate hydrolysis of ester groups. For fluorinated analogs, Arrhenius plots quantify activation energy for decomposition .

Q. What computational approaches predict the pharmacokinetic properties of this compound analogs?

- Methodological Answer: Quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations evaluate logP, GI absorption, and blood-brain barrier permeability. Tools like SwissADME or Schrödinger’s QikProp generate ADME profiles based on molecular descriptors (e.g., TPSA, H-bond donors/acceptors) .

Q. Data Analysis and Contradictions

Q. How should researchers address discrepancies between theoretical and observed LC-MS data for this compound derivatives?

- Methodological Answer: Isotopic pattern analysis in HRMS distinguishes between isobaric impurities and adducts. For example, sodium adducts ([M+Na]⁺) may shift m/z values. Calibration with internal standards (e.g., deuterated analogs) improves accuracy. Contradictions in fragmentation patterns require tandem MS/MS validation .

Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR) in this compound-based pharmacophores?

- Methodological Answer: Multivariate regression or machine learning (e.g., random forests) correlates structural features (e.g., substituent electronegativity, ring strain) with bioactivity. Partial least squares (PLS) analysis reduces dimensionality in datasets with collinear variables, as applied in antimicrobial quinoline-carboxylate studies .

Propriétés

IUPAC Name |

ethyl 3-ethylmorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-3-9(8(11)13-4-2)7-12-6-5-10-9/h10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBDKXOBRNCNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COCCN1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.